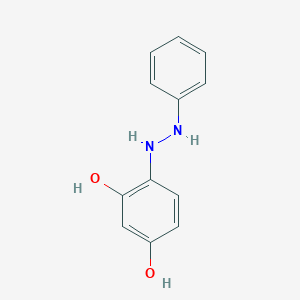![molecular formula C13H17NO3 B14354707 Butyl (2E)-[(4-methoxyphenyl)imino]acetate CAS No. 91522-17-7](/img/structure/B14354707.png)
Butyl (2E)-[(4-methoxyphenyl)imino]acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Butyl (2E)-[(4-methoxyphenyl)imino]acetate is an organic compound characterized by the presence of a butyl ester group and an imino group attached to a methoxyphenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Butyl (2E)-[(4-methoxyphenyl)imino]acetate typically involves the condensation of butyl glyoxylate with 4-methoxyaniline under acidic conditions. The reaction proceeds through the formation of an imine intermediate, which is subsequently esterified to yield the final product. Common reagents used in this synthesis include butyl glyoxylate, 4-methoxyaniline, and an acid catalyst such as hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.
Analyse Des Réactions Chimiques
Types of Reactions
Butyl (2E)-[(4-methoxyphenyl)imino]acetate undergoes various chemical reactions, including:
Oxidation: The imino group can be oxidized to form corresponding oxime derivatives.
Reduction: The imino group can be reduced to form amine derivatives.
Substitution: The methoxy group on the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under mild conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Nucleophiles such as halides or amines can be used in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Oxime derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Butyl (2E)-[(4-methoxyphenyl)imino]acetate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the synthesis of drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Butyl (2E)-[(4-methoxyphenyl)imino]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The imino group can form hydrogen bonds or coordinate with metal ions, influencing the compound’s biological activity. The methoxyphenyl ring can participate in π-π interactions, further modulating its effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Butyl (4-methoxyphenyl)acetate: Similar structure but lacks the imino group.
2-Methoxy-4-[(E)-[(4-methoxyphenyl)imino]methyl]phenyl acetate: Similar structure but with different ester and imino group positioning.
Uniqueness
Butyl (2E)-[(4-methoxyphenyl)imino]acetate is unique due to the presence of both the butyl ester and imino groups, which confer distinct chemical reactivity and potential biological activity compared to its analogs.
Propriétés
Numéro CAS |
91522-17-7 |
|---|---|
Formule moléculaire |
C13H17NO3 |
Poids moléculaire |
235.28 g/mol |
Nom IUPAC |
butyl 2-(4-methoxyphenyl)iminoacetate |
InChI |
InChI=1S/C13H17NO3/c1-3-4-9-17-13(15)10-14-11-5-7-12(16-2)8-6-11/h5-8,10H,3-4,9H2,1-2H3 |
Clé InChI |
VTGJNGTVYQJSGT-UHFFFAOYSA-N |
SMILES canonique |
CCCCOC(=O)C=NC1=CC=C(C=C1)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-{4-[2-(4-Methylpiperazin-1-yl)ethoxy]phenyl}propan-2-one](/img/structure/B14354633.png)
![2-[(4-Bromoanilino)methylidene]naphthalen-1(2H)-one](/img/structure/B14354641.png)
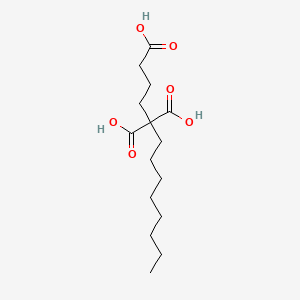
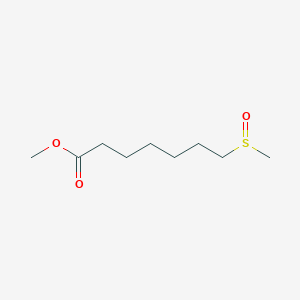
![1-[(4-Cyano-2-nitrophenyl)methyl]pyridin-1-ium chloride](/img/structure/B14354661.png)
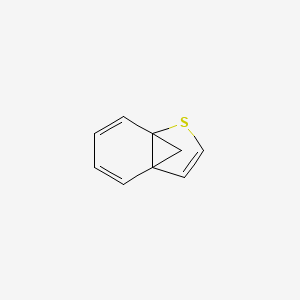
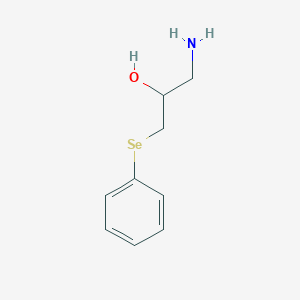
![2,4-Dichloro-1-[3-(phenylmethanesulfinyl)propoxy]benzene](/img/structure/B14354677.png)
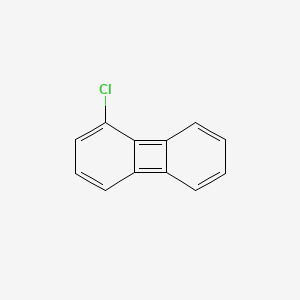
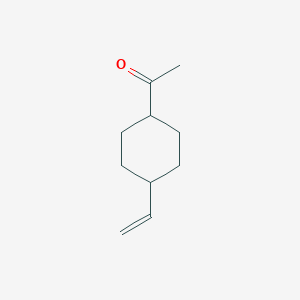
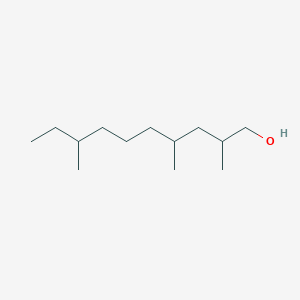
![4,4'-(2,4,8,10-Tetraoxaspiro[5.5]undecane-3,9-diyl)bis(2-methylphenol)](/img/structure/B14354732.png)
